molecular formula C₁₃H₁₆O₇ B031578 Helicid CAS No. 80154-34-3

Helicid

Cat. No. B031578
CAS RN: 80154-34-3
M. Wt: 284.26 g/mol
InChI Key: BGOFCVIGEYGEOF-WJTVCTBASA-N
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Description

Synthesis Analysis

Helicid and its derivatives, known for their inherent chirality and unique helical structure, are synthesized through various stereoselective and non-stereoselective methods. The synthesis process often involves overcoming significant intramolecular steric strain to generate the molecule's characteristic helical pitch. Advances in asymmetric syntheses and chiral separations have been instrumental in producing enantioenriched helicenes, contributing to their exploration in materials science, chemical sensing, and enantioselective catalysis (Gingras, Félix, & Peresutti, 2013).

Molecular Structure Analysis

The molecular structure of Helicid is distinguished by its helical, distorted conjugated polyaromatic system, incorporating ortho-fused benzenoid rings. This configuration is a result of severe intramolecular steric strain, leading to the generation of chiral helicity in higher series of carbohelicenes. The unique structure is also responsible for Helicid's high chiroptical and circular dichroism values, making it a subject of interest for its optical properties and potential applications in supramolecular chemistry (Gingras, Félix, & Peresutti, 2013).

Chemical Reactions and Properties

Helicid's chemical reactivity is influenced by its polyaromatic and helical structure, enabling it to participate in various chemical reactions that are central to its applications in nanoscience, materials science, and organic electronics. The synthesis and functionalization of Helicid derivatives have been explored through reactions that highlight its ability to form complex with metals and its reactivity towards different chemical agents, showcasing its versatility and potential as a scaffold for further chemical exploration (Ferrari et al., 1999).

Physical Properties Analysis

The physicochemical properties of Helicid, such as solubility, pKa value, and oil/water partition coefficient, have been studied to understand its behavior in different environments. Helicid is characterized by slight solubility in organic solvents and a weak acid nature, with a pKa value of 5.65±0.13. Its oil/water partition coefficient indicates low liposolubility, which decreases as the pH value increases, providing insight into its solubility and distribution characteristics relevant to its potential applications (Gui-li, 2010).

Chemical Properties Analysis

Helicid and its derivatives exhibit a range of biological activities, including sedative-hypnotic effects, which have been attributed to their unique molecular structure. The exploration of Helicid's chemical properties has led to the synthesis of novel derivatives, revealing the potential for further modification to enhance its biological activity or to develop new functionalities. These studies contribute to a deeper understanding of Helicid's chemical behavior and its interaction with biological systems, offering pathways for future research and application development (Luo et al., 2010).

Scientific Research Applications

  • Bioinformatics and Knowledge Discovery : Helicid serves as a software component for constructing and operating workflows in bioinformatics, facilitating intelligent discovery and knowledge management (Goble et al., 2006).

  • Therapeutic Applications in Neurology and Psychiatry :

    • It exhibits anti-inflammatory and neuroprotective effects in glioma cells (Zhang et al., 2020).
    • Helicid improves depressive behaviors and cognitive deficits, indicating potential for treating depression and related disorders (Li et al., 2019).
    • Its antidepressant-like effects in animal models suggest its potential in treating depressive disorders (Zhang et al., 2021).
  • Pharmacology and Drug Development :

    • Helicid has been found to have sedative, anti-inflammatory, analgesic, and antidepressant effects (Diao et al., 2018).
    • It is effective for neuropathic pain and sleep disturbances, showcasing its potential in pain management and sleep therapy (Zhang et al., 2017).
  • Drug Delivery and Formulation :

    • Research into hydrophilic Janus nanocomposites suggests Helicid's potential for rapid dissolution and transmembrane permeation, which could lead to faster therapeutic action (Wang et al., 2018).
    • It is also being explored for its hypnotic effects, with potential applications in improving sleep-related treatments (Xia et al., 2019).
  • Analytical Chemistry and Pharmacokinetics :

    • Techniques for detecting Helicid in human plasma have been developed, aiding in pharmacokinetic studies, crucial for understanding its distribution and metabolism in the body (Xie et al., 2011).
  • Toxicology and Drug Safety :

    • Studies have shown that Helicid has a low potential for drug-drug interactions and cardiac safety issues, which is significant for its clinical use (Wei, 2011).
  • Extraction Techniques in Traditional Medicine :

    • Ultrasound has been used effectively to isolate Helicid from traditional Chinese medicines, highlighting advancements in extraction technologies (Yiyun et al., 1991).

Safety And Hazards

Helicid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a specific inhibitor of the acid pump in the parietal cell .

Future Directions

Helicid has shown promise in the treatment of neuropathic pain, sleep disturbances, and depressive disorders . Future research may focus on the synthesis of new derivatives and the exploration of other biological activities .

properties

IUPAC Name

4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O7/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13/h1-5,9-13,15-18H,6H2/t9-,10-,11-,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZAGZCCJJBKNZ-SYLRKERUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C=O)O[C@H]2[C@@H]([C@@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Helicide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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